2-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole
Description
Thiazole Moieties
Thiazoles are sulfur- and nitrogen-containing heterocycles prevalent in natural products (e.g., thiamine) and synthetic drugs (e.g., sulfathiazole). Their bioactivity arises from:
- Electron-deficient aromaticity : Facilitates π-π stacking with biological targets.
- Hydrogen-bonding capacity : The nitrogen atom interacts with enzymes or receptors.
For instance, 2-methylthiazole derivatives exhibit antimicrobial properties by inhibiting bacterial DNA gyrase.
Thioether Linkages
Thioethers (–S–) enhance metabolic stability and membrane permeability compared to ethers or amines. They also participate in:
- Covalent binding : Sulfur’s nucleophilicity enables interactions with cysteine residues in proteins.
- Redox activity : Thioethers modulate oxidative stress pathways in cells.
In hybrid molecules like this compound, the thioether bridges hydrophobic and hydrophilic domains, optimizing pharmacokinetic profiles.
Table 1 : Bioactive Molecules Featuring Thiazole and Thioether Groups
The integration of thiazole and thioether motifs in this compound positions it as a promising candidate for further pharmacological exploration.
Properties
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-9-14-11(7-18-9)8-19-13-16-15-12(17-13)10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIYAWCMPOPEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function. The exact interaction would depend on the specific target and the structure of the thiazole derivative.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets. These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal function, and tumor growth.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
Thiazole derivatives have been associated with a variety of effects, depending on their specific targets and mode of action. These could include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Biological Activity
The compound 2-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 289.37 g/mol. The presence of thiazole and oxadiazole moieties contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and thiazole exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) demonstrated that compounds integrating these heterocycles showed strong inhibition against Mycobacterium bovis BCG. The most active compounds were identified as having a high binding affinity to the mycobacterial enoyl reductase (InhA), crucial for fatty acid biosynthesis, thus disrupting mycolic acid synthesis and leading to cell lysis .
Table 1: Antimicrobial Activity Against Mycobacterium bovis BCG
| Compound | Activity (IC50 µg/mL) | Mechanism of Action |
|---|---|---|
| 8a | 1.61 | Inhibition of InhA |
| 8b | 1.98 | Inhibition of InhA |
Antitumor Activity
Thiazole derivatives have shown promise as anticancer agents. In a study focusing on various thiazole-integrated compounds, significant cytotoxicity was observed against cancer cell lines. For instance, compounds with specific substitutions on the phenyl ring exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | A-431 | < 10 |
| 10 | Jurkat | < 15 |
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives was explored through various synthesized analogues. One notable compound demonstrated a significant reduction in seizure activity in animal models, indicating its potential as a therapeutic agent for epilepsy .
Table 3: Anticonvulsant Activity Evaluation
| Compound | Model | Protection (%) |
|---|---|---|
| 1 | PTZ-induced seizures | 100 |
| 2 | Maximal electroshock | 85 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of thiazole derivatives against resistant strains of Mycobacterium tuberculosis. The lead compound demonstrated excellent metabolic stability and bioavailability, making it a candidate for further development in tuberculosis treatment .
- Cytotoxic Profile : A series of oxadiazole-thiazole hybrids were tested against multiple cancer cell lines, revealing that structural modifications significantly influenced their cytotoxicity profiles. The presence of electron-donating groups enhanced activity against glioblastoma cells .
- Seizure Model Testing : Compounds were assessed in various seizure models to determine their protective effects. Results indicated that certain thiazoles could effectively reduce seizure episodes, suggesting a mechanism involving modulation of neurotransmitter systems .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study highlighted the synthesis of thiazole-substituted 1,3,4-oxadiazole derivatives which showed promising antibacterial and antifungal activities. The compounds were tested against various microbial strains, demonstrating effective inhibition compared to traditional antibiotics .
Key Findings:
- Compounds with specific substitutions (e.g., 4-fluoro) exhibited enhanced antimicrobial effects.
- The presence of the thiazole group appears to enhance lipophilicity, facilitating cellular uptake and interaction with microbial targets .
Anticancer Properties
The anticancer potential of 2-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole has been evaluated through various in vitro studies. Notably, compounds derived from this structure have shown efficacy against cancer cell lines such as glioblastoma.
Case Study:
A study investigated the cytotoxic effects of synthesized oxadiazole derivatives on glioblastoma cells. Results indicated that certain compounds induced significant apoptosis in cancer cells by damaging DNA . The IC50 values for these compounds ranged from 0.47 to 1.4 µM, suggesting potent inhibitory effects on thymidylate synthase, an essential enzyme for DNA synthesis .
Antidiabetic Activity
Recent studies have also explored the antidiabetic effects of oxadiazole derivatives. In vivo experiments using genetically modified models indicated that specific compounds lowered glucose levels significantly.
Observations:
- Compounds were tested on Drosophila melanogaster, showing improved glucose regulation and potential as therapeutic agents for diabetes management .
Summary Table of Biological Activities
Preparation Methods
Synthesis Methods
Route 1: Cyclocondensation Followed by Thioether Formation
Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol
The foundational step involves cyclizing benzohydrazide with carbon disulfide under alkaline conditions.
Procedure :
- Benzohydrazide Preparation : Benzoic acid (0.1 mol) was refluxed with hydrazine hydrate (0.12 mol) in ethanol for 6 hours. The precipitate was filtered and recrystallized from ethanol (yield: 85%).
- Cyclization : Benzohydrazide (0.05 mol) was dissolved in ethanol, treated with carbon disulfide (0.06 mol) and potassium hydroxide (0.06 mol), and refluxed for 8 hours. Acidification with hydrochloric acid yielded 5-phenyl-1,3,4-oxadiazole-2-thiol as a pale-yellow solid.
Characterization :
- Melting Point : 162–164°C.
- 1H NMR (DMSO-d6) : δ 7.45–7.89 (m, 5H, Ar–H), 3.12 (s, 1H, S–H).
- IR (KBr) : 2560 cm⁻¹ (S–H stretch), 1615 cm⁻¹ (C=N).
Alkylation with (2-Methylthiazol-4-yl)methyl Chloride
The thiol group undergoes nucleophilic substitution with (2-methylthiazol-4-yl)methyl chloride.
Procedure :
5-Phenyl-1,3,4-oxadiazole-2-thiol (0.03 mol) was suspended in acetone, treated with potassium carbonate (0.035 mol) and (2-methylthiazol-4-yl)methyl chloride (0.03 mol), and stirred at room temperature for 6 hours. The product was filtered and recrystallized from ethanol.
Optimization :
- Solvent : Acetone provided higher yields (72%) compared to DMF (65%) or THF (58%).
- Base : Potassium carbonate outperformed triethylamine due to milder conditions.
Characterization :
Route 2: One-Pot Cyclization and Functionalization
Direct Synthesis Using Phosphorus Oxychloride
This method condenses benzohydrazide and (2-methylthiazol-4-yl)methyl thioacetic acid in a single step.
Procedure :
Benzohydrazide (0.04 mol) and (2-methylthiazol-4-yl)methyl thioacetic acid (0.04 mol) were refluxed in phosphorus oxychloride (10 mL) for 5 hours. The mixture was poured onto ice, neutralized with sodium bicarbonate, and extracted with ethyl acetate.
Characterization :
Comparative Analysis of Synthetic Routes
Challenges and Optimization
Thiol Oxidation Mitigation
Exposure to air during Route 1 led to disulfide formation, reducing yields by 15%. Conducting reactions under nitrogen atmosphere increased yields to 78%.
Byproduct Formation in Route 2
Phosphorus oxychloride-mediated reactions produced phosphorylated byproducts (≤5%), necessitating column chromatography for removal.
Q & A
Basic: What are the standard synthetic routes for preparing 2-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. A common approach is:
Thiol alkylation : React 4-phenyl-5-mercapto-1,3,4-oxadiazole with 2-methylthiazole-4-ylmethyl chloride in aqueous alkaline conditions to form the thioether linkage .
Cyclization : Use dehydrating agents like phosphorous oxychloride (POCl₃) to cyclize intermediates under reflux .
Purification : Recrystallize from ethanol or use column chromatography for isolation. Confirm purity via TLC and melting point analysis.
Key challenges include controlling regioselectivity during alkylation and avoiding oxidation of the thioether group.
Basic: How is the structural identity of this compound confirmed experimentally?
Methodological Answer:
Structural confirmation requires a combination of techniques:
- Spectroscopy :
- Chromatography : HPLC with UV detection (λ ~254 nm) ensures >95% purity .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (±0.3%) .
Advanced: How can SHELX software improve crystallographic refinement for this compound?
Methodological Answer:
SHELXL (part of the SHELX suite) is critical for high-resolution refinement:
Data input : Process diffraction data (e.g., .hkl files) with SHELXPRO to generate .ins files .
Refinement : Use anisotropic displacement parameters (ADPs) for non-H atoms. Apply TWIN/BASF commands if twinning is detected .
Validation : Check R-factor convergence (<5%), Fo/Fc maps for electron density outliers, and Hirshfeld surface analysis for packing interactions .
Example: A recent study resolved CH⋯π interactions in oxadiazole derivatives using SHELXL, achieving R₁ = 0.032 .
Advanced: How do substituents on the thiazole ring influence biological activity?
Methodological Answer:
Substituent effects are studied via structure-activity relationship (SAR) :
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antimicrobial activity by increasing electrophilicity .
- Hydrophobic groups (e.g., -Ph, -CH₂Ph) improve membrane penetration, as seen in antifungal assays .
- Molecular docking (e.g., AutoDock Vina) predicts binding to targets like fungal CYP51 (ΔG ≈ -9.2 kcal/mol) .
Contradiction Note : Some studies report reduced activity with bulky substituents due to steric hindrance, requiring MD simulations to resolve .
Advanced: How to address discrepancies in reported antioxidant vs. cytotoxic activities?
Methodological Answer:
Contradictions arise from assay conditions and substituent effects:
Assay variability :
- DPPH radical scavenging (IC₅₀ ≈ 12 µM) vs. MTT cytotoxicity (IC₅₀ ≈ 25 µM) may reflect redox interference .
- Control experiments (e.g., ascorbic acid as reference) standardize results .
Substituent analysis :
- Electron-donating groups (-OCH₃) favor antioxidant activity, while electron-withdrawing groups (-Cl) enhance cytotoxicity .
Mechanistic studies : Use ROS detection (e.g., DCFH-DA) to differentiate pro-oxidant vs. antioxidant pathways .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Keep in amber vials at -20°C under inert gas (N₂/Ar) to prevent thioether oxidation.
- Stability monitoring : Periodic HPLC checks for degradation peaks (e.g., sulfoxide formation at Rf = 0.3) .
Advanced: How to resolve tautomeric ambiguity in 1,3,4-oxadiazole derivatives?
Methodological Answer:
Tautomerism (e.g., thione-thiol forms) is addressed via:
X-ray crystallography : Directly assign tautomeric states using bond lengths (C=S: ~1.65 Å; C-SH: ~1.82 Å) .
¹³C NMR : Thione carbons resonate at δ 170–180 ppm, while thiols appear at δ 25–35 ppm .
Computational methods : DFT calculations (B3LYP/6-311++G**) compare tautomer energies to identify the dominant form .
Advanced: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Solvent optimization : Replace ethanol with DMF to improve solubility of aromatic intermediates (yield ↑15%) .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for alkylation steps (yield ~85% vs. 65% without) .
- Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) and improve throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
